molecular formula C10H13N5O4S B194474 2-Thioadenosine CAS No. 43157-50-2

2-Thioadenosine

Cat. No.: B194474
CAS No.: 43157-50-2
M. Wt: 299.31 g/mol
InChI Key: LTESOZAUMTUKQX-UUOKFMHZSA-N
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Description

2-Thioadenosine is a chemical compound with the molecular formula C10H13N5O4S and a molecular weight of 299.31 . It is also known by its IUPAC name, 6-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purine-2-thione .


Molecular Structure Analysis

This compound contains a total of 35 bonds, including 22 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring . It also contains 1 primary amine (aliphatic), 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 1 ether (aliphatic) .


Chemical Reactions Analysis

This compound monohydrate is a vital intermediate in the synthesis of cangrelor . The key step in this synthesis involves the transformation of oxidate adenosine into compound 1 from intermediate 5 . The effects of key synthesis parameters, including reaction temperature and time, were discussed .


Physical And Chemical Properties Analysis

This compound has a melting point of >178°C (dec.) and a predicted boiling point of 544.5±60.0 °C . It has a predicted density of 2.18±0.1 g/cm3 . It is slightly soluble in aqueous base, DMSO, and methanol (when heated and sonicated) . It is a solid substance with a pale yellow to yellow color . Its pKa is predicted to be 8.37±0.40 .

Scientific Research Applications

  • Receptor Binding Affinities : A study by Hasan et al. (1994) investigated the receptor subtype binding affinities of several 2-substituted thioadenosine nucleoside and nucleotide analogues. These compounds were evaluated for their affinities toward A1 and A2 adenosine receptors, showing weak affinity toward these receptors but demonstrating selectivity for A2 receptors (Hasan, Hussain, Mustafa, & Srivastava, 1994).

  • Platelet Aggregation Inhibitors : Kikugawa et al. (1977) prepared a series of S-substituted 2-thioadenosines and tested them as inhibitors of rabbit and human platelet aggregation. Some of these compounds, particularly 2-cycloalkyl- or 2-polycycloalkylthioadenosines, showed effective inhibition of platelet aggregation (Kikugawa, Suehiro, & Aoki, 1977).

  • Synthesis of 2-Thioadenosine Derivatives : Another study by Kikugawa et al. (1977) described a facile synthesis of this compound and its derivatives from adenosine, suggesting potential for a variety of applications in biochemistry and pharmaceutical research (Kikugawa, Suehiro, Yanase, & Aoki, 1977).

  • A3 Adenosine Receptor Ligands : Jeong et al. (2006) synthesized a large series of N6-substituted-4'-thioadenosines and studied their structure-activity relationships at human A3 and other adenosine receptors. They discovered that certain compounds, such as 2-Chloro-N6-methyl-4'-thioadenosine, were highly potent and selective agonists at the A3AR (Jeong et al., 2006).

  • Dual Acting A2A and A3 Adenosine Receptor Ligands : Hou et al. (2012) investigated truncated N(6)-substituted-4'-oxo- and 4'-thioadenosine derivatives as dual acting ligands for A(2A) and A(3) adenosine receptors. They found that certain compounds acted dually as hA(2A)AR agonists and hA(3)AR antagonists, suggesting their potential use in treating asthma or inflammatory diseases (Hou et al., 2012).

  • Human Equilibrative Nucleoside Transporter 1 Analysis : A study by Robins et al. (2010) focused on synthesizing 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its analogues. These compounds were used to analyze cell-surface human equilibrative nucleoside transporter 1 (hENT1) levels, predicting the antitumor efficacy of gemcitabine (Robins et al., 2010).

Safety and Hazards

2-Thioadenosine is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored at 2-8°C and protected from light .

Biochemical Analysis

Biochemical Properties

2-Thioadenosine interacts with several enzymes and proteins, most notably ErbB-1 and ErbB-2 . It acts as an inhibitor of these proteins, with an IC50 value of 45 µM for ErbB-2 . The compound achieves this inhibition by covalently inactivating ErbB-1 through the modification of a cysteine residue at the active site .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on ErbB-1 and ErbB-2. These proteins are involved in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these proteins, this compound can influence cell function in significant ways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active site of ErbB-1. It covalently inactivates ErbB-1 by modifying a cysteine residue at the active site . This action results in the inhibition of ErbB-1 and ErbB-2, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

It is known that the compound’s inhibitory effects on ErbB-1 and ErbB-2 are irreversible , suggesting that its impact on cellular function may persist over time.

Metabolic Pathways

This compound is involved in several metabolic pathways. Its primary role is in the inhibition of ErbB-1 and ErbB-2, proteins that play crucial roles in various metabolic processes

Transport and Distribution

Given its molecular interactions with ErbB-1 and ErbB-2, it is likely that the compound is transported to areas of the cell where these proteins are present .

Subcellular Localization

Given its interactions with ErbB-1 and ErbB-2, it is likely that the compound is localized to areas of the cell where these proteins are active .

Properties

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTESOZAUMTUKQX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195735
Record name 2-Thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43157-50-2
Record name 2-Thioadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043157502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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